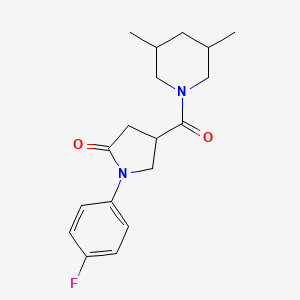
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one, often referred to as “Compound X” for brevity, is a synthetic organic compound. Its chemical formula is C₁₉H₂₃FN₂O₂. Let’s break down its structure:
- The pyrrolidin-2-one core consists of a five-membered ring with a nitrogen atom.
- The 4-fluorophenyl group is attached to one of the carbon atoms in the pyrrolidin-2-one ring.
- The 3,5-dimethylpiperidine-1-carbonyl moiety extends from another carbon atom in the ring.
Preparation Methods
Synthetic Routes:
Amide Formation:
Reductive Amination:
Industrial Production:
- Industrial-scale production typically involves optimized versions of the above synthetic routes.
- Precursor availability, reaction efficiency, and yield are critical factors in large-scale synthesis.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common reagents include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) oxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Hydrolysis: Acid (HCl) or base (NaOH).
Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: It may exhibit biological activity (e.g., as an enzyme inhibitor or receptor modulator).
Drug Discovery: Researchers explore its potential as a lead compound for novel drugs.
Materials Science: Its unique structure may contribute to new materials with specific properties.
Agrochemicals: It could serve as a building block for crop protection agents.
Mechanism of Action
- Compound X’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other pyrrolidin-2-one derivatives, such as those with different substituents on the phenyl ring or piperidine moiety.
Uniqueness: Compound X’s combination of fluorine, dimethylpiperidine, and pyrrolidin-2-one motifs sets it apart.
Properties
Molecular Formula |
C18H23FN2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(3,5-dimethylpiperidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H23FN2O2/c1-12-7-13(2)10-20(9-12)18(23)14-8-17(22)21(11-14)16-5-3-15(19)4-6-16/h3-6,12-14H,7-11H2,1-2H3 |
InChI Key |
IJQYMAVJTWBNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)C |
solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B11121489.png)
![2-[(4-fluorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11121494.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate](/img/structure/B11121495.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11121502.png)
![isopropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11121507.png)
![methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(pyridin-4-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11121510.png)
![1-[3-(Diethylamino)propyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11121511.png)
![3-(sec-butyl)-5-{(Z)-1-[2-(dipropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11121516.png)
![2-(Furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121518.png)
![N-(2-fluorobenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11121523.png)

![(2-{(E)-[(4-iodobenzoyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11121535.png)
![2-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11121547.png)
![N-(2-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B11121555.png)
